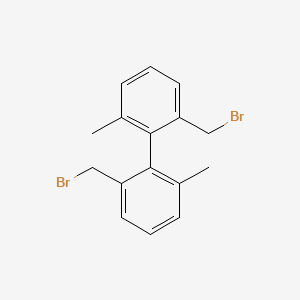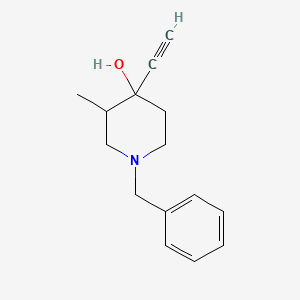
1-Benzyl-4-ethynyl-3-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-ethynyl-3-methylpiperidin-4-ol is a chemical compound that belongs to the piperidine class. This compound is characterized by the presence of a benzyl group, an ethynyl group, and a hydroxyl group attached to a piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Benzyl-4-ethynyl-3-methylpiperidin-4-ol involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Ethynyl Group: The ethynyl group can be added via a Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction using reagents such as osmium tetroxide or potassium permanganate.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
1-Benzyl-4-ethynyl-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and ethynyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-ethynyl-3-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-ethynyl-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The benzyl and ethynyl groups may interact with enzymes or receptors, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
1-Benzyl-4-ethynyl-3-methylpiperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-methylpiperidin-3-ol: This compound lacks the ethynyl group, which may result in different chemical and biological properties.
1-Benzyl-4-methylpiperidin-4-ol: This compound lacks the ethynyl group and has a different substitution pattern on the piperidine ring.
1-Benzyl-4-ethynylpiperidin-4-ol: This compound lacks the methyl group, which may affect its reactivity and interactions with biological molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90141-31-4 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
1-benzyl-4-ethynyl-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C15H19NO/c1-3-15(17)9-10-16(11-13(15)2)12-14-7-5-4-6-8-14/h1,4-8,13,17H,9-12H2,2H3 |
Clave InChI |
PDUCXYNDCUPCRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCC1(C#C)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


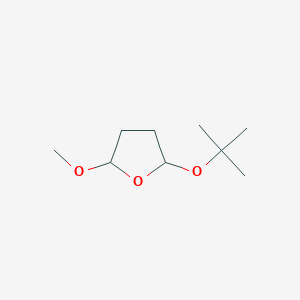
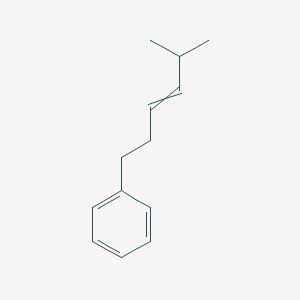

![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
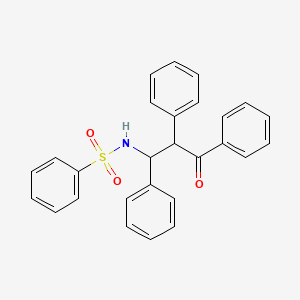
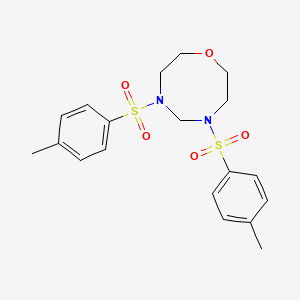
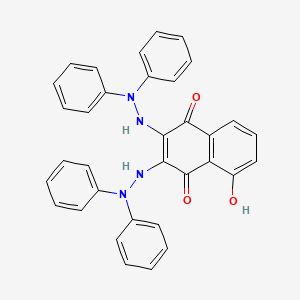
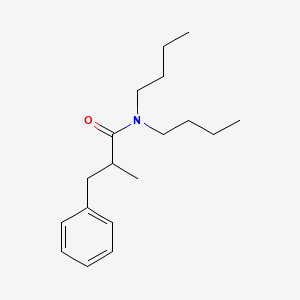
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)
